methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate ester and a pyridine ring
Preparation Methods
The synthesis of methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, 5-acetamidopyridine, is prepared through acetylation of 5-aminopyridine.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.
Coupling reaction: The final step involves coupling the pyridine derivative with the esterified benzoate using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Chemical Reactions Analysis
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar compounds to methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate include:
Methyl 4-hydroxybenzoate: A simpler ester derivative used as a preservative in cosmetics and pharmaceuticals.
5-Acetamidopyridine: The pyridine derivative used as a starting material in the synthesis of the target compound.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A compound with a similar pyridine structure but different functional groups, used in anti-fibrotic research
Properties
CAS No. |
2703780-68-9 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.3 |
Purity |
95 |
Origin of Product |
United States |
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